Synthetic Versatility as a c-Met Inhibitor Intermediate: Quantitative Structural Comparison
While not a direct active pharmaceutical ingredient, 5-(1,3-Benzoxazol-2-yl)pyridin-3-amine serves as a core scaffold for potent c-Met inhibitors. Its utility is evidenced by its structural relationship to advanced compounds. For instance, the related aminopyridine series, from which this compound is derived, produced potent c-Met inhibitors. The optimized compound 'amide 24' in this series demonstrated a c-Met IC50 of < 1 nM [1]. A more elaborate derivative containing the 5-(1,3-Benzoxazol-2-yl)pyridin-3-amine core, KRC-108, exhibits potent multi-kinase inhibition with IC50 values of 80 nM for wild-type c-Met, 23 nM for the M1250T mutant, and 3 nM for the Y1230D mutant .
| Evidence Dimension | c-Met Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not applicable (intermediate). Its derived product KRC-108 shows 80 nM (c-Met WT), 23 nM (c-Met M1250T), 3 nM (c-Met Y1230D). |
| Comparator Or Baseline | Amide 24 (c-Met inhibitor from same series): < 1 nM |
| Quantified Difference | Potency in the low nM range for advanced derivatives. |
| Conditions | In vitro kinase assays using recombinant human c-Met kinase domain. |
Why This Matters
This data validates the benzoxazolyl-pyridin-3-amine scaffold as a privileged structure for developing high-potency c-Met inhibitors, a key target in oncology.
- [1] Cho, S. Y., Han, S. Y., Ha, J. D., Ryu, J. W., Lee, C. O., Jung, H., ... & Lee, J. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4223-4227. View Source
